Bienvenue dans la boutique en ligne BenchChem!

1-Methanesulfonyl-2-imidazolidinone

Carbonic Anhydrase Inhibition Sulfonamide Pharmacophore Enzyme Kinetics

This cyclic sulfonamide is a critical building block for mezlocillin synthesis via stable acyl chloride formation—enabled by the strong electron-withdrawing methanesulfonyl group that suppresses nucleophilicity of the adjacent nitrogen. Generic substitution with other N1‑substituted imidazolidinones compromises yield, selectivity, and biological activity. It also delivers sub‑nanomolar inhibition of human carbonic anhydrase XIV (Kd 0.240 nM), making it a prime starting point for oncology, epilepsy, and obesity programs targeting CA XIV. Procure with confidence: standard purity is ≥98% (HPLC), supported by validated analytical methods for genotoxic impurity control.

Molecular Formula C4H8N2O3S
Molecular Weight 164.19 g/mol
CAS No. 41730-79-4
Cat. No. B1364136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methanesulfonyl-2-imidazolidinone
CAS41730-79-4
Molecular FormulaC4H8N2O3S
Molecular Weight164.19 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCNC1=O
InChIInChI=1S/C4H8N2O3S/c1-10(8,9)6-3-2-5-4(6)7/h2-3H2,1H3,(H,5,7)
InChIKeyWTCUHYRXLIHSLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methanesulfonyl-2-imidazolidinone (CAS 41730-79-4): Key Intermediate Specifications and Procurement-Relevant Baseline Data


1-Methanesulfonyl-2-imidazolidinone (CAS 41730-79-4) is a cyclic sulfonamide and a critical pharmaceutical intermediate [1]. It features an imidazolidinone core bearing an N1-methanesulfonyl group, with a molecular formula of C4H8N2O3S, a molecular weight of 164.18 g/mol, and a standard commercial purity specification of ≥95% to 98% as verified by HPLC . This compound serves as an indispensable building block in the synthesis of the beta-lactam antibiotic mezlocillin and has documented inhibitory activity against human carbonic anhydrase isoforms, notably CA XIV with a Kd of 0.240 nM [2]. Its solid physical form, melting point range of 188-192°C, and defined stability profile under ambient storage conditions establish it as a robust starting material for both research and industrial-scale synthesis workflows .

Why 1-Methanesulfonyl-2-imidazolidinone Cannot Be Directly Substituted: Critical Differentiators from Closely Related 2-Imidazolidinone Derivatives


Generic substitution of 1-Methanesulfonyl-2-imidazolidinone with other N1-substituted 2-imidazolidinones (e.g., 1-acetyl-, 1-(4-chlorophenylsulfonyl)-, or unsubstituted 2-imidazolidinone) is not scientifically valid due to the methanesulfonyl group's unique electronic and steric profile, which dictates both reactivity and biological target engagement [1]. The methanesulfonyl substituent functions as a strong electron-withdrawing group, drastically reducing the nucleophilicity of the adjacent nitrogen compared to acetyl or aryl sulfonyl analogs, a property essential for its role as a stable, non-nucleophilic precursor in acyl chloride formation for beta-lactam antibiotic synthesis [2]. Furthermore, its specific sulfonamide moiety confers a distinct pharmacophore that enables potent, sub-nanomolar inhibition of human carbonic anhydrase XIV, an activity profile not shared by structurally analogous N1-alkyl or N1-aryl imidazolidinones [3]. Consequently, substituting this compound with a generic alternative would compromise synthetic yield, alter reaction selectivity, and abrogate target-specific biological activity, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence: 1-Methanesulfonyl-2-imidazolidinone vs. Closest Analogs


Carbonic Anhydrase XIV Inhibition: Sub-Nanomolar Affinity Distinguishes Methanesulfonyl from Aryl Sulfonyl Analogs

1-Methanesulfonyl-2-imidazolidinone demonstrates exceptional binding affinity for human carbonic anhydrase XIV (hCA XIV), with a dissociation constant (Kd) of 0.240 nM [1]. This sub-nanomolar potency is significantly higher than the micromolar inhibition constants (KI = 10.2-40.6 μM for hCA I and 13.1-31.4 μM for hCA II) reported for a series of arenesulfonyl-2-imidazolidinones, indicating that the methanesulfonyl derivative engages hCA XIV with approximately 40,000-fold greater affinity than the class of arenesulfonyl analogs exhibits for the hCA I isoform [2]. While direct head-to-head data against a single comparator for hCA XIV is not available in the open literature, this cross-study comparison highlights the profound isoform selectivity conferred by the methanesulfonyl moiety relative to bulkier aryl sulfonyl substituents, which generally show only micromolar inhibition across the CA family.

Carbonic Anhydrase Inhibition Sulfonamide Pharmacophore Enzyme Kinetics

Mezlocillin Intermediate Synthesis: Documented High Yield and Process Robustness

In the established industrial synthesis of mezlocillin sodium, 1-Methanesulfonyl-2-imidazolidinone is the essential precursor for generating the acylating agent 3-chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone. The sulfonation of 2-imidazolidinone with methanesulfonyl chloride to produce the target compound proceeds with a documented yield of 90.5% under mild aqueous conditions (sodium hydroxide, water, 3 hours) . This high-yielding, scalable step contrasts with alternative sulfonating agents that may require anhydrous conditions, toxic reagents like phosgene, or generate unstable intermediates, as noted in patent literature which criticizes the use of methanesulfonyl chloride for its sensitivity to moisture and variable yields [1]. The optimized 90.5% yield using the methanesulfonyl chloride route, however, represents a well-characterized and reliable entry point for the multi-kilogram production of mezlocillin, a broad-spectrum antibiotic.

Beta-Lactam Antibiotics Pharmaceutical Process Chemistry Acylation Reagents

Electron-Withdrawing Methanesulfonyl Group Enhances Stability and Enables Selective Acylation

The methanesulfonyl substituent in 1-Methanesulfonyl-2-imidazolidinone exerts a strong electron-withdrawing effect, which significantly reduces the nucleophilicity of the adjacent nitrogen atom compared to 1-acetyl-2-imidazolidinone (CAS 5391-39-9) or the parent 2-imidazolidinone . This electronic modulation is crucial for the subsequent formation of 3-chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone, where the reduced nucleophilicity prevents undesired side reactions during phosgene treatment and ensures selective acylation at the desired position [1]. In contrast, the more nucleophilic 1-acetyl analog would likely undergo competing reactions, leading to lower yields and more complex purification profiles. The target compound's stability under standard storage conditions (room temperature, inert atmosphere) further underscores its suitability for multi-step synthetic campaigns, whereas derivatives with less electron-withdrawing groups may exhibit greater reactivity and degradation over time .

Reaction Selectivity Acyl Chloride Formation Nucleophilicity Modulation

Analytical Quality Control: Stringent Limits for Genotoxic Impurity Ensure Procurement of High-Purity Material

A critical quality attribute for 1-Methanesulfonyl-2-imidazolidinone intended for pharmaceutical use is the control of the downstream genotoxic impurity 3-chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone (CMI). An established ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been validated for the ultra-trace determination of CMI in mezlocillin drug substance, achieving a limit of detection (LOD) of 0.014 ppm and a limit of quantification (LOQ) of 0.02 ppm [1]. This analytical capability is essential because the acceptable limit for CMI in mezlocillin is <0.16 ppm to mitigate carcinogenicity and mutagenicity risks [1]. Therefore, procurement of 1-Methanesulfonyl-2-imidazolidinone from suppliers who can demonstrate rigorous control of this impurity profile—through validated LC-MS/MS methods—is a critical differentiator. Generic or lower-purity batches lacking this level of analytical characterization pose a significant regulatory and safety risk in pharmaceutical development.

Genotoxic Impurities LC-MS/MS Pharmaceutical Quality Control

Procurement-Validated Application Scenarios for 1-Methanesulfonyl-2-imidazolidinone Based on Quantitative Evidence


Discovery and Development of Selective Carbonic Anhydrase XIV Inhibitors

Based on its documented sub-nanomolar binding affinity (Kd = 0.240 nM) for human carbonic anhydrase XIV [1], this compound is ideally suited as a starting point for medicinal chemistry programs targeting CA XIV for conditions such as cancer, epilepsy, or obesity. Its exceptional potency and isoform selectivity profile, as inferred from cross-study comparisons with arenesulfonyl analogs [2], make it a valuable tool compound for target validation and lead optimization.

Industrial-Scale Synthesis of Mezlocillin Sodium and Related Beta-Lactam Antibiotics

The high-yielding (90.5%) and well-characterized sulfonation step for producing this intermediate is a cornerstone of mezlocillin manufacturing . Procurement for this application is validated by the compound's established role in the acyl chloride formation pathway and the availability of validated analytical methods for controlling critical genotoxic impurities [3]. This ensures both process efficiency and regulatory compliance in API production.

Preparation of Sulfonamide-Based Coupling Reagents and Heterocyclic Building Blocks

The methanesulfonyl group's strong electron-withdrawing nature and the resulting reduced nucleophilicity of the imidazolidinone nitrogen [4] enable its use as a stable precursor for generating reactive acyl chlorides. This property makes the compound a preferred intermediate for synthesizing specialized amide bond-forming reagents and for constructing sulfonamide-containing heterocycles where control over nitrogen reactivity is paramount.

Development of Sensitive LC-MS/MS Assays for Genotoxic Impurity Monitoring

The validated UPLC-MS/MS method for detecting CMI at 0.014-0.02 ppm levels [3] establishes this compound and its derivatives as critical standards for analytical method development and quality control in pharmaceutical manufacturing. Procurement for this purpose is driven by the need for highly pure reference materials to ensure the safety of mezlocillin and potentially other related drug substances.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methanesulfonyl-2-imidazolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.